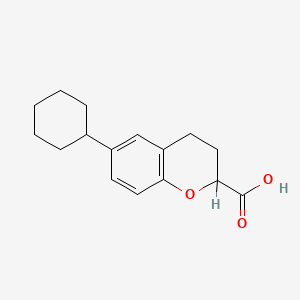

6-Cyclohexylchroman-2-carboxylic acid

Description

Structural Features and Chemical Significance of Chromans

Chromans, also known as 3,4-dihydro-2H-1-benzopyrans, are bicyclic heterocyclic compounds. Their structure consists of a dihydropyran ring fused to a benzene (B151609) ring. This arrangement imparts a rigid, three-dimensional conformation that is crucial for its interaction with biological targets. The chroman scaffold is a fundamental component of various important natural and synthetic compounds, including vitamin E (tocopherols and tocotrienols) and certain pharmaceuticals. The presence of the oxygen heteroatom and the aromatic ring influences the electronic properties of the molecule, making it a privileged structure in medicinal chemistry.

The general structure of chroman allows for substitutions at various positions on both the pyran and benzene rings, leading to a vast library of derivatives with diverse chemical and biological properties. The stereocenter at the C2 position of the pyran ring further adds to the structural diversity, allowing for the existence of enantiomers that may exhibit different biological activities.

Overview of Chroman-2-carboxylic Acid Derivatives in Chemical Research

Chroman-2-carboxylic acids are a subclass of chromans characterized by a carboxylic acid group at the 2-position of the dihydropyran ring. This functional group significantly influences the molecule's polarity and its ability to form hydrogen bonds, which is often a key factor in its biological activity.

Research into chroman-2-carboxylic acid derivatives has revealed a wide range of potential therapeutic applications. For instance, certain derivatives have been investigated for their potential as antisickling agents. nih.gov Specifically, (2,2-dimethylchroman-6-yl)alkanoic acids were synthesized and showed moderate antigelling activities, suggesting their potential in the development of treatments for sickle cell disease. nih.gov Another area of active investigation is the synthesis of optically pure chroman-2-carboxylic acids, such as 6-fluoro-chroman-2-carboxylic acid, which are considered pivotal chiral building blocks in the pharmaceutical industry. rsc.org The development of enzymatic resolution methods for these compounds highlights their importance in creating stereospecific drugs. rsc.org

Furthermore, the chroman framework is a component of molecules that have been studied for their antioxidant properties. For example, amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (a derivative of Trolox, a water-soluble analog of vitamin E) have been synthesized and shown to possess antioxidant potential. researchgate.net

The synthesis of chroman derivatives is an active area of chemical research. Various synthetic strategies have been developed to create diverse libraries of these compounds for biological screening. These methods often involve the reaction of substituted phenols with α,β-unsaturated aldehydes or acids, followed by cyclization. The ability to introduce a variety of substituents at different positions on the chroman ring allows for the fine-tuning of the molecule's properties to optimize its biological activity.

Specific Contextualization of 6-Cyclohexylchroman-2-carboxylic Acid within Research Domains

While the broader class of chroman-2-carboxylic acids has been the subject of considerable research, specific and detailed studies on This compound are limited in the publicly available scientific literature. Its chemical structure, featuring a bulky, non-polar cyclohexyl group at the 6-position of the aromatic ring, suggests potential for specific biological interactions.

Based on structure-activity relationship studies of other 6-substituted chroman derivatives, the cyclohexyl group in this compound would be expected to enhance the lipophilicity of the molecule. This increased lipophilicity could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and potentially its ability to cross cell membranes.

In the context of the research on (2,2-dimethylchroman-6-yl)alkanoic acids as antisickling agents, the presence of a substituent at the 6-position appears to be important for activity. nih.gov It is conceivable that the cyclohexyl group in this compound could also confer some level of biological activity in similar assays. However, without direct experimental evidence, this remains speculative.

The synthesis of this compound would likely follow general synthetic routes established for other 6-substituted chroman-2-carboxylic acids. A plausible approach could involve the reaction of 4-cyclohexylphenol (B75765) with a suitable three-carbon synthon to construct the dihydropyranone ring, followed by oxidation to the carboxylic acid.

Due to the scarcity of specific research on this particular compound, its potential applications remain largely unexplored. Further investigation is required to determine its synthesis, chemical properties, and biological activities to fully understand its place within the broader landscape of chroman-2-carboxylic acid research.

Structure

3D Structure

Properties

CAS No. |

56926-38-6 |

|---|---|

Molecular Formula |

C16H20O3 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

6-cyclohexyl-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C16H20O3/c17-16(18)15-9-7-13-10-12(6-8-14(13)19-15)11-4-2-1-3-5-11/h6,8,10-11,15H,1-5,7,9H2,(H,17,18) |

InChI Key |

ZELQTBVMQLHKBN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)OC(CC3)C(=O)O |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)OC(CC3)C(=O)O |

Synonyms |

6-CHCCA 6-cyclohexylchroman-2-carboxylic acid |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 6 Cyclohexylchroman 2 Carboxylic Acid

Established and Emerging Synthetic Routes for the Core Chroman-2-carboxylic Acid Scaffold

The synthesis of 6-cyclohexylchroman-2-carboxylic acid begins with the construction of the fundamental chroman-2-carboxylic acid framework, which is typically achieved through cyclization reactions and can be further modified.

Cyclization Reaction Methodologies

The formation of the chroman ring system is a critical step in the synthesis of the target molecule. A common and established strategy involves the intramolecular cyclization of a suitable open-chain precursor. One such method is the acid- or base-mediated cyclization of a 2'-hydroxychalcone. nih.gov This process, an intramolecular conjugate addition, forms the dihydropyran ring of the chroman structure.

More advanced and emerging methods utilize transition metal catalysis. For instance, a photoinduced intramolecular radical cyclization of arylsulfinic acids and o-(allyloxy)arylaldehydes has been developed to generate chroman-4-ones, which can be precursors to the desired chroman scaffold. researchgate.net Similarly, gold-catalyzed oxidation of propargyl aryl ethers provides rapid access to chroman-3-ones, another versatile intermediate. researchgate.net Transition metal catalysis of the Michael reaction, using catalysts like iron(III) chloride (FeCl₃·6H₂O), offers a mild and chemoselective alternative to classic base-catalyzed reactions for forming key intermediates, avoiding unwanted side reactions like aldol (B89426) cyclizations or ester solvolyses. orgsyn.org

Functionalization and Derivatization Approaches at the Chroman Moiety

The introduction of the C6-cyclohexyl substituent is typically accomplished by modifying the phenolic starting material prior to the formation of the chroman ring. The key precursor, 4-cyclohexylphenol (B75765), is synthesized via the alkylation of phenol (B47542).

Synthesis of 4-Cyclohexylphenol Precursor: The most common method for synthesizing 4-cyclohexylphenol is the Friedel-Crafts alkylation of phenol with either cyclohexene (B86901) or cyclohexanol. quickcompany.in This electrophilic aromatic substitution reaction is catalyzed by various agents. jk-sci.com

Zeolite Catalysts: Large-pore, acidic zeolites like H-Mordenite or H-beta are used to selectively produce the desired 4-cyclohexylphenol (para-isomer) over the ortho-isomer. quickcompany.ingoogle.com

Palladium Catalysts: Hydroalkylation of phenol in the presence of a palladium-on-alumina (Pd-Al₂O₃) catalyst and a molten salt such as NaCl-AlCl₃ can also yield 4-cyclohexylphenol. chemicalbook.comchemicalbook.com

Lewis and Brønsted Acids: Other traditional catalysts include sulfuric acid, phosphoric acid, and aluminum chloride (AlCl₃). google.comstackexchange.com

Once 4-cyclohexylphenol is obtained, it can be converted into a 2'-hydroxyacetophenone (B8834) derivative, which then undergoes an aldol condensation and subsequent cyclization to form the 6-cyclohexylchroman ring.

Functionalization of the Chroman Ring: Emerging strategies focus on the direct C-H functionalization of the pre-formed chroman or chromone (B188151) scaffold, which allows for the late-stage introduction of various groups. kaist.ac.kr Transition metal-catalyzed reactions, often directed by a coordinating group like a ketone, enable site-selective modification. nih.govscispace.com For example, palladium-catalyzed oxidative arylation can functionalize the C-2 position of chromones. nih.gov While these methods are powerful, for a specific substituent like 6-cyclohexyl, synthesis from the corresponding 4-cyclohexylphenol remains the most direct route. Other modifications include the introduction of substituents at the 3-position of a chroman-4-one via bromination, followed by substitution reactions. gu.se

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers is crucial as they often exhibit different biological activities. This can be achieved either through direct asymmetric synthesis or by separating a racemic mixture.

Asymmetric Synthetic Pathways to Chiral Chroman-2-carboxylic Acids

Asymmetric synthesis aims to produce a single enantiomer directly, avoiding the need for a separate resolution step. Several catalytic strategies have been developed for this purpose.

Asymmetric Hydrogenation: One of the most effective methods is the asymmetric hydrogenation of a corresponding chromene precursor. The reduction of a 2-carboxy-4-chromone using hydrogen gas in the presence of a chiral rhodium complex can generate the chiral chroman-2-carboxylic acid with high enantiomeric excess (e.g., 81% ee). nih.gov Iridium-catalyzed asymmetric hydrogenation of chromenes is another established approach. mdpi.com

Asymmetric Conjugate Addition: The chroman ring can be formed enantioselectively through an intramolecular conjugate addition. For instance, a chiral N,N'-dioxide nickel(II) complex can catalyze this cyclization to afford chiral flavanones (and chromanones) with high yields and enantioselectivities. nih.gov

Organocatalytic Cascade Reactions: Organocatalysis provides a metal-free alternative. Chiral chromanes can be accessed through asymmetric enamine catalysis or via cascade reactions starting from precursors like 2-hydroxy cinnamaldehyde. acs.org

Other Transition-Metal Catalysis: A broad range of transition metals, including nickel, gold, rhodium, palladium, and copper, have been employed in the asymmetric synthesis of chiral chromans, highlighting the versatility of this approach. chemrxiv.org A notable example is the nickel-catalyzed reductive cyclization of aryl-chained alkynones, which efficiently produces chroman derivatives with chiral tertiary allylic alcohols. chemrxiv.org

| Method | Catalyst/Ligand System | Precursor Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium Complex | Chromone | Direct reduction to chiral chroman. | nih.gov |

| Asymmetric Conjugate Addition | Chiral N,N'-dioxide-Ni(II) Complex | 2'-Hydroxychalcone derivative | Enantioselective ring formation. | nih.gov |

| Organocatalytic Cascade | Chiral Amine (Enamine Catalysis) | 2-Hydroxy Cinnamaldehyde | Metal-free, multi-step one-pot reaction. | acs.org |

| Asymmetric Reductive Cyclization | Nickel / (R)-AntPhos Ligand | Aryl Chained Alkynone | Forms chiral chromans with quaternary centers. | chemrxiv.org |

Enzymatic and Chemical Resolution of Racemic Mixtures

When a synthesis produces a 50:50 mixture of two enantiomers (a racemate), a resolution process is required to separate them. libretexts.org This is achieved by temporarily converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

Enzymatic Resolution: Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture. orgosolver.com Lipases and esterases are commonly used for the kinetic resolution of racemic chroman-2-carboxylic acid esters. rsc.org In a typical process, the racemic ester is subjected to hydrolysis by an enzyme. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-ester) into the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted. rsc.orgresearchgate.netmdpi.com The resulting mixture of the carboxylic acid and the unreacted ester can then be separated.

A notable example is the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (a structural analog of the target compound). rsc.org Two different esterases, EstS and EstR, were used to produce both the (S)- and (R)-acids with very high enantiomeric excess. rsc.org

| Enzyme | Product | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|

| EstS | 6-fluoro-chroman-2-carboxylic acid | >99% | (S) |

| EstR | 6-fluoro-chroman-2-carboxylic acid | 95-96% | (R) |

Chemical Resolution: The classical method for resolving a racemic carboxylic acid involves reacting it with an enantiomerically pure chiral base, such as brucine, strychnine, or synthetic amines like (R)-1-phenylethylamine. libretexts.orgpressbooks.pub This acid-base reaction forms a pair of diastereomeric salts (e.g., (R-acid)-(R-base) and (S-acid)-(R-base)). pressbooks.pub Because diastereomers have different solubilities, they can be separated by fractional crystallization. libretexts.orggoogle.com After separation, the addition of a strong mineral acid liberates the pure enantiomers of the carboxylic acid from their respective salts. google.com This method, while traditional, remains a robust and widely used technique for obtaining optically pure chiral acids. google.com

Chemical Modifications and Derivatization of the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, most commonly esters and amides. wikipedia.org These transformations are fundamental in organic synthesis for creating libraries of related compounds for structure-activity relationship studies.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst (such as sulfuric acid) to form esters. This equilibrium reaction, known as Fischer esterification, is a standard method for converting the carboxylic acid into a less polar and potentially more cell-permeable ester derivative.

Amide Formation: The conversion of a carboxylic acid to an amide typically proceeds via an activated intermediate, such as an acyl chloride. The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) to form the more reactive acyl chloride. This intermediate then readily reacts with an amine to yield the corresponding amide.

Acyl Halide Formation: As mentioned, acyl halides (or acid halides) are key reactive intermediates. They are synthesized directly from the carboxylic acid by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Optimization of Reaction Parameters and Yields in Synthetic Protocols

The synthesis of this compound, a complex molecule incorporating both a chroman core and a cyclohexyl substituent, necessitates a meticulous approach to the optimization of reaction parameters to ensure both high yield and purity. While specific optimization studies for this exact molecule are not extensively detailed in publicly available literature, general principles derived from the synthesis of related chromone-2-carboxylic acids and cyclohexanecarboxylic acids offer valuable insights into the critical parameters that influence the outcomes of synthetic protocols.

Key reaction parameters that are typically optimized include the choice of solvent, reaction temperature, duration, and the nature and stoichiometry of catalysts and reagents. The interplay of these factors is crucial in directing the reaction pathway towards the desired product and minimizing the formation of byproducts.

For instance, in the synthesis of related chromone-2-carboxylic acids, microwave-assisted processes have been shown to significantly improve reaction yields and reduce reaction times. nih.gov The optimization of such a synthesis involved a systematic variation of the base, solvent, temperature, and reaction time. nih.gov It was found that the choice of base and its equivalents, in conjunction with the right solvent, played a pivotal role in maximizing the yield. nih.gov

Similarly, in the synthesis of cyclohexanecarboxylic acid through the hydrogenation of benzoic acid, the catalyst system and reaction conditions are paramount. nih.gov Studies have shown that carbon-supported transition metal catalysts like Rh/C are effective for this transformation. nih.gov The optimization of parameters such as temperature and pressure is critical to achieving high conversion rates and selectivity. For example, the use of supercritical CO2 as a medium has been explored to enhance the reaction rate at lower temperatures. nih.gov

The following interactive data table illustrates a hypothetical optimization study for a key step in a potential synthetic route to this compound, based on established principles for related transformations. This table demonstrates how systematic variation of parameters can lead to the identification of optimal reaction conditions.

Hypothetical Optimization of a Friedel-Crafts Alkylation Step

This table outlines the optimization of the reaction between a substituted phenol and a cyclohexyl-containing alkylating agent, a potential step in the synthesis of the chroman ring system.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (10) | Dichloromethane | 0 | 2 | 45 |

| 2 | AlCl₃ (10) | Dichloromethane | 25 | 2 | 60 |

| 3 | AlCl₃ (15) | Dichloromethane | 25 | 4 | 75 |

| 4 | Fe(III)Cl₃ (10) | Dichloromethane | 25 | 4 | 55 |

| 5 | AlCl₃ (15) | Nitrobenzene | 25 | 4 | 68 |

| 6 | AlCl₃ (15) | Dichloromethane | 40 | 4 | 72 (with byproducts) |

| 7 | AlCl₃ (15) | Dichloromethane | 25 | 6 | 82 |

| 8 | AlCl₃ (20) | Dichloromethane | 25 | 6 | 80 |

Detailed Research Findings from Analogous Syntheses:

Research on the synthesis of various carboxylic acids has consistently highlighted the importance of fine-tuning reaction parameters. In palladium-catalyzed C-H functionalization reactions of aliphatic carboxylic acids, the choice of a mono-protected amino acid (MPAA) ligand is often indispensable. nih.gov The base, typically a sodium salt, is also a crucial component that facilitates the C-H activation step. nih.gov Prolonging the reaction time has been shown to be beneficial in some cases, leading to higher yields. nih.gov

Furthermore, the temperature can have a dramatic effect on the reaction pathway, sometimes leading to different products altogether. For example, in certain reactions involving 2-aryl-2-bromo-cycloketones, lower temperatures favor nucleophilic substitution, while higher temperatures promote Favorskii rearrangement. rsc.org This underscores the necessity of precise temperature control during the synthesis of complex molecules like this compound.

The development of efficient synthetic routes often involves a trade-off between reaction yield and the ease of purification. Therefore, optimization studies also aim to minimize the formation of impurities that may be difficult to separate from the final product. The use of microwave-assisted synthesis has been noted to produce cleaner reaction profiles and products with a high degree of purity, often circumventing the need for extensive chromatographic purification. nih.gov

While the specific data for the optimization of this compound synthesis remains to be fully elucidated in published research, the principles drawn from these related studies provide a solid framework for developing and refining the synthetic protocols for this compound.

Advanced Spectroscopic and Conformational Analysis of 6 Cyclohexylchroman 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 6-cyclohexylchroman-2-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group (–COOH) is highly distinctive, typically appearing as a broad singlet in the downfield region of 10–13 ppm. libretexts.orgprinceton.edu This chemical shift is subject to changes based on solvent and concentration, which affect hydrogen bonding. openstax.org Protons on the carbon atom adjacent to a carbonyl group generally resonate around 2.0-3.0 ppm. libretexts.orglibretexts.org The addition of D₂O to the sample would cause the carboxylic proton signal to disappear due to hydrogen-deuterium exchange, confirming its presence. libretexts.orgopenstax.org

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is a key indicator, with its signal appearing in the 165 to 185 ppm range. openstax.orgoregonstate.edu This region is less deshielded compared to the carbonyl carbons of aldehydes or ketones. libretexts.org The carbons of the cyclohexyl and chroman moieties would appear in their characteristic regions, with quaternary carbons typically showing weaker signals. oregonstate.edu Two-dimensional NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC), are invaluable for confirming the structural environments of carboxyl groups by revealing couplings between protons and carbons separated by two or three bonds. princeton.edu

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This table is generated based on typical values for the functional groups present.

| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Notes |

| Carboxyl Proton (-COOH ) | ¹H NMR | 10 - 13 | Broad singlet, disappears with D₂O exchange. libretexts.orgopenstax.org |

| Proton at C2 (-H -COOH) | ¹H NMR | ~4.5 - 5.0 | Shift influenced by adjacent oxygen and carbonyl group. |

| Protons alpha to Carbonyl | ¹H NMR | 2.0 - 3.0 | Protons on carbons adjacent to the carbonyl group. libretexts.orglibretexts.org |

| Aromatic Protons | ¹H NMR | 6.5 - 8.0 | Protons on the benzene (B151609) ring of the chroman structure. |

| Cyclohexyl & Chroman Protons | ¹H NMR | 1.0 - 4.5 | Aliphatic protons on the cyclohexyl and dihydropyran rings. |

| Carboxyl Carbon (-C OOH) | ¹³C NMR | 165 - 185 | Characteristic shift for carboxylic acids and their derivatives. openstax.orglibretexts.org |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | Carbons of the benzene portion of the chroman ring. |

| Carbon at C2 | ¹³C NMR | ~70 - 80 | Carbon bearing the carboxylic acid and adjacent to the ring oxygen. |

| Aliphatic Carbons | ¹³C NMR | 20 - 60 | Carbons of the cyclohexyl group and the remaining sp³ carbons of the chroman. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Characterization

Vibrational and electronic spectroscopy methods like IR and UV-Vis are fundamental for identifying functional groups and characterizing the electronic properties of chroman derivatives.

Infrared (IR) spectroscopy is particularly effective for identifying the carboxylic acid functional group, which has two very characteristic absorptions. openstax.org The O–H bond of the carboxyl group results in a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹. openstax.orgorgchemboulder.com Superimposed on this broad signal are the sharper C-H stretching bands. The carbonyl (C=O) stretch gives an intense band between 1710 and 1760 cm⁻¹. openstax.org For dimerized carboxylic acids, which are common, this peak is typically centered around 1710 cm⁻¹. openstax.orgorgchemboulder.com Additionally, a C–O stretching vibration can be observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. youtube.com Simple, unconjugated carboxylic acids typically show an absorption maximum (λmax) around 210 nm, which is often of limited use. libretexts.org However, in this compound, the chroman ring system is the primary chromophore. Chroman and its derivatives absorb UV radiation, with transitions typically assigned as π-π* and n-π*. researchgate.net The exact λmax is influenced by the substitution pattern on the aromatic ring and the solvent used. The presence of the carbonyl group and the chroman system can lead to complex spectra with overlapping bands. youtube.com Derivative spectroscopy can be a useful technique to enhance the resolution of these overlapping spectral features. ajpaonline.com

Table 2: Characteristic IR and UV-Vis Absorptions This table is generated based on typical values for the functional groups present.

| Spectroscopy Type | Functional Group/Transition | Characteristic Absorption Range | Description |

| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Very broad and strong band. openstax.orgorgchemboulder.com |

| IR | C=O Stretch (Carboxylic Acid) | 1710 - 1760 cm⁻¹ | Intense, sharp band. openstax.org |

| IR | C-O Stretch | 1320 - 1210 cm⁻¹ | Medium to strong band. orgchemboulder.com |

| UV-Vis | π → π* / n → π* | ~250 - 320 nm | Expected range for the chroman moiety and carbonyl group. researchgate.net |

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound based on its fragmentation pattern. pitt.edu For this compound, electron impact (EI) ionization would produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of carboxylic acids is well-documented. Common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org This leads to the characteristic loss of the hydroxyl radical (•OH), resulting in an [M-17] peak, and the loss of the entire carboxyl group (•COOH), giving an [M-45] peak. libretexts.org A prominent peak in the mass spectra of many carboxylic acid derivatives is the acylium ion (R-CO⁺), formed by the cleavage of the C-Y bond (where Y is the heteroatom group attached to the carbonyl). libretexts.org In this case, cleavage of the C2-COOH bond would generate a stable chroman-2-yl cation. Further fragmentation of the chroman and cyclohexyl rings would also occur, providing additional structural information.

Chiroptical Properties and Stereochemical Assignments

The C2 position of this compound is a stereocenter, meaning the molecule is chiral. Chiroptical techniques, such as measuring specific optical rotation and circular dichroism (CD), are essential for assigning the absolute configuration (R or S) of the enantiomers.

The relationship between the stereochemistry at C2 of chiral 2-substituted chromanes and their specific optical rotations (SORs) has been investigated through data analysis and quantum-chemical calculations. nih.gov It has been found that for many 2-substituted chromanes, the helicity (P or M) of the dihydropyran ring correlates with the sign of the SOR. However, 2-carboxyl chromanes often exhibit small experimental SORs, which can make stereochemical assignment based on this method challenging. nih.gov

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. The CD spectra of chiral carboxylic acids often show characteristic peaks, or Cotton effects, that can be related to specific electronic transitions within the chromophores. nih.gov For instance, studies on chiral diamino carboxylic acids revealed a consistent CD peak around 200 nm. nih.gov By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., using density functional theory, DFT), the absolute configuration of a chiral center can be reliably determined. nih.gov

Conformational Analysis of the Dihydropyran Ring System

Systematic conformational analysis of chiral 2-substituted chromanes shows that the dihydropyran ring typically adopts a twisted half-chair conformation. nih.gov The orientation of the substituent at the C2 position—whether it is in a pseudo-axial or pseudo-equatorial position—is a key factor. The relative stability of these conformers is influenced by steric and electronic interactions between the C2 substituent and the rest of the chroman ring system. For 2-carboxyl chromanes, the conformational distribution can be complex and sensitive to the parameters used in computational models, which can complicate theoretical predictions. nih.gov The preferred conformation determines the helicity (P for right-handed or M for left-handed twist) of the dihydropyran ring, which in turn influences the molecule's chiroptical properties. nih.gov

Molecular and Cellular Biological Interactions of 6 Cyclohexylchroman 2 Carboxylic Acid Analogues Preclinical, Non Therapeutic Focus

Modulation of Enzyme Activity in In Vitro Systems

In vitro studies are fundamental to elucidating the potential biological activities of a novel compound. Such assays can efficiently screen for interactions with various enzymes and cellular pathways.

Inhibition of Specific Enzymes (e.g., Tyrosinase, α-Glucosidase, α-Amylase)

There is currently no published research specifically detailing the inhibitory effects of 6-Cyclohexylchroman-2-carboxylic acid on tyrosinase, α-glucosidase, or α-amylase. Carboxylic acid derivatives, as a broad class of compounds, have been investigated for their potential to inhibit these enzymes. For instance, certain phenolic acids and other carboxylic acid-containing natural products have demonstrated inhibitory activity against α-amylase and α-glucosidase, which are key enzymes in carbohydrate metabolism. nih.govnih.gov Similarly, various carboxylic acids have been explored as tyrosinase inhibitors due to their potential to interfere with melanogenesis. researchgate.netnih.gov However, without direct experimental evidence, the activity of this compound against these enzymes remains speculative.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, Nitric Oxide Production)

The modulation of inflammatory pathways, such as those involving nuclear factor-kappa B (NF-κB) and nitric oxide (NO) production, is a common area of investigation for new chemical entities. Some phytonutrients containing carboxylic acid moieties have been shown to modulate the NF-κB signaling pathway. nih.gov For example, resveratrol, which contains a carboxylic acid group, can suppress NF-κB activation. nih.gov However, no studies have specifically implicated this compound in the modulation of NF-κB or nitric oxide synthesis.

Interactions with Other Biological Macromolecules (e.g., PPARα, Matrix Metalloproteinases)

The chroman-2-carboxylic acid scaffold has been identified as a key pharmacophore for agonists of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. nih.gov Structure-activity relationship (SAR) studies on (2R)-2-methylchromane-2-carboxylic acids have led to the discovery of potent and selective PPARα agonists. nih.gov It is conceivable that the introduction of a cyclohexyl group at the 6-position of the chroman ring could influence PPARα activity, but this has not been experimentally verified.

Similarly, certain carboxylic acid-based compounds have been developed as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix. nih.gov These inhibitors often feature a carboxylic acid group for zinc chelation in the enzyme's active site. nih.gov The potential for this compound to inhibit MMPs is unknown.

Mechanistic Investigations at the Subcellular Level

Understanding the precise molecular mechanisms of a compound's action requires more detailed subcellular studies.

Ligand-Target Binding Studies

Specific ligand-target binding studies for this compound are not available in the scientific literature. For related compounds, such as the agonists for the hydroxycarboxylic acid receptor 2 (HCAR2), detailed structural studies have revealed the key interactions within the ligand-binding pocket. nih.govnih.gov These studies often employ techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding pose and interactions. Such investigations would be necessary to identify the direct molecular targets of this compound.

Cellular Assay Systems for Functional Characterization (e.g., Macrophage Cell Lines)

Macrophage cell lines, such as RAW 264.7, are commonly used to study the anti-inflammatory potential of compounds by measuring their effects on pro-inflammatory mediators. While some compounds are known to modulate macrophage function, there are no published reports on the use of macrophage cell lines to characterize the functional effects of this compound. nih.gov

Data Tables

Due to the lack of specific experimental data for this compound, the following tables are presented as templates that would be populated if such research were available.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| Tyrosinase | Data not available | Data not available |

| α-Glucosidase | Data not available | Data not available |

Table 2: Hypothetical Cellular Activity Data for this compound

| Cellular Pathway | Cell Line | Measured Effect | Concentration |

|---|---|---|---|

| NF-κB Activation | Data not available | Data not available | Data not available |

Antioxidant Activity Assessment in Biochemical Assays

The antioxidant potential of chroman-2-carboxylic acid analogues is a significant area of preclinical investigation. The core structure, featuring a chroman ring system, is analogous to that of vitamin E, a well-established natural antioxidant. The assessment of this potential is predominantly carried out through a variety of biochemical assays that measure the capacity of these compounds to neutralize free radicals and other reactive oxygen species (ROS). These in vitro assays provide a foundational understanding of the structure-activity relationships that govern the antioxidant efficacy of this class of molecules.

The primary mechanism underlying the antioxidant activity of many chroman-2-carboxylic acid analogues, particularly those with a hydroxyl group on the chroman ring, is their ability to donate a hydrogen atom from this phenolic group to a free radical. This action neutralizes the radical, thereby terminating the oxidative chain reaction. The resulting chromanoxyl radical is relatively stable and less reactive, which prevents the propagation of further oxidative damage.

Several standardized assays are employed to quantify the antioxidant capacity of these compounds. These include the Trolox Equivalent Antioxidant Capacity (TEAC) assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, and the Ferric Reducing Antioxidant Potential (FRAP) assay. nih.govwikipedia.org These methods utilize different radical or oxidant sources and detection systems, offering a comprehensive profile of a compound's antioxidant behavior.

A key analogue in this class is Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble derivative of vitamin E. nih.gov Due to its potent antioxidant properties and clear mechanism of action, Trolox is widely used as a standard or positive control in many antioxidant assays. nih.govbiosynth.com Its antioxidant activity has been extensively characterized, providing a benchmark for the evaluation of other chroman-2-carboxylic acid derivatives.

While direct comparative data for a broad range of 6-substituted chroman-2-carboxylic acids in these assays is not extensively compiled in single studies, the consistent antioxidant activity observed across various related structures underscores the importance of the chroman scaffold. The nature and position of substituents on the chroman ring are known to influence the antioxidant capacity. For example, the presence and position of hydroxyl groups are critical for radical scavenging activity. nih.gov

The following table presents a summary of findings from various biochemical assays for Trolox and other relevant antioxidant compounds, illustrating the comparative antioxidant potential within this structural class and against other known antioxidants.

| Compound/Standard | Assay | Key Findings | Reference(s) |

| Trolox | TEAC (ABTS Assay) | Widely used as a reference standard. The assay measures the ability to scavenge the ABTS radical cation. | wikipedia.orgncats.io |

| Trolox | ORAC | Demonstrates significant oxygen radical absorbance capacity, indicating effectiveness against peroxyl radicals. | mdpi.com |

| Trolox | DPPH Radical Scavenging | Effectively scavenges the stable DPPH free radical. | pubcompare.ai |

| Various Chromone (B188151) Derivatives | DPPH Radical Scavenging, Ferrous Ion Chelating, Total Antioxidant Activity | Showed strong radical scavenging, metal chelating, and overall antioxidant power. | scientificlabs.ie |

| 4-Hydroxy-chromene-2-one Derivatives | Total Antioxidant Capacity, DPPH, Hydroxyl Radical Scavenging, Lipid Peroxide Scavenging, Chelating Activity | Exhibited significant radical scavenging and chelating effects. | nih.govpubcompare.ai |

| α-CEHC (a vitamin E metabolite) | ORAC, TEAC, Peroxynitrite Scavenging | Displayed antioxidant properties comparable to Trolox in all tested systems. | scientificlabs.ie |

Interactive Data Table: Antioxidant Activity of Chroman Analogues and Standards

Structure Activity Relationship Sar Studies of 6 Cyclohexylchroman 2 Carboxylic Acid Derivatives

Methodological Framework for SAR Investigations

The investigation of SAR for 6-Cyclohexylchroman-2-carboxylic acid derivatives employs a combination of computational and experimental methods to build a comprehensive understanding of their chemical properties and biological activities. oncodesign-services.comnih.gov

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the physicochemical properties of the derivatives with their biological activities. researchgate.net This involves the use of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Molecular Docking: These studies are used to predict the binding orientation of the derivatives within the active site of a biological target. This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, a pharmacophore model would highlight the key features of the chroman ring, the cyclohexyl group, and the carboxylic acid moiety.

Experimental Techniques:

Synthesis of Analogues: A systematic synthesis of a series of analogues is performed, where specific parts of the this compound molecule are modified. This can include altering substituents on the chroman ring or the cyclohexyl group.

In Vitro Assays: The synthesized derivatives are then tested in various in vitro biological assays to determine their activity. These assays provide quantitative data, such as IC50 values, which are essential for building robust SAR models.

Biophysical Techniques: Methods like X-ray crystallography can provide detailed atomic-level information about how these compounds bind to their biological targets, validating the predictions from computational models. researchgate.netacs.org

The iterative process of computational modeling, chemical synthesis, and biological testing allows for the refinement of SAR hypotheses and the rational design of more potent and selective compounds. nih.gov

Influence of Substituent Variation on Molecular Interaction Profiles

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions on the chroman nucleus and the cyclohexyl ring. These modifications can influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. lasalle.edu

Electronic Effects: The electronic nature of substituents on the aromatic part of the chroman ring can influence the acidity of the carboxylic acid group and the electron density distribution in the molecule. quora.commsu.eduyoutube.com Electron-withdrawing groups (EWGs) can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions with biological targets. Conversely, electron-donating groups (EDGs) can decrease the acidity. quora.comyoutube.com

Steric Factors: The size and shape of substituents can play a critical role in how a molecule fits into the binding site of a target protein. Bulky substituents can create steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the binding pocket.

To illustrate these principles, the following hypothetical data table outlines the potential impact of various substituents on the biological activity of this compound derivatives.

| Derivative | Substituent (R) | Position | LogP (Calculated) | Electronic Effect | Hypothetical IC50 (µM) |

| 1 (Parent) | -H | - | 4.5 | Neutral | 10 |

| 2 | -Cl | 7 | 5.1 | Electron-withdrawing | 5 |

| 3 | -OCH3 | 7 | 4.4 | Electron-donating | 15 |

| 4 | -NO2 | 7 | 4.3 | Strong electron-withdrawing | 2 |

| 5 | -OH | 7 | 4.0 | Electron-donating | 20 |

| 6 | -CH3 | 8 | 4.9 | Electron-donating | 12 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification of Key Structural Determinants for Observed Biological Activities (Non-Clinical Context)

Through comprehensive SAR studies, key structural features of this compound derivatives that are critical for their biological activity can be identified.

The Carboxylic Acid Group: The carboxylic acid at the 2-position is a crucial functional group, likely involved in key interactions with biological targets, such as forming hydrogen bonds or salt bridges with amino acid residues in a protein's active site. The acidity of this group, modulated by substituents on the chroman ring, can significantly impact binding affinity. nih.gov

The Chroman Ring System: The rigid bicyclic structure of the chroman ring serves as a scaffold, holding the other functional groups in a specific spatial orientation. Substitutions on the aromatic part of the chroman ring can fine-tune the electronic properties and lipophilicity of the molecule.

The following table presents hypothetical data illustrating the importance of these key structural determinants.

| Modification | Description | Hypothetical Rationale | Hypothetical Biological Activity |

| Esterification of Carboxylic Acid | Conversion of -COOH to -COOCH3 | Masks the key hydrogen bonding/ionic interaction site. | Significantly Reduced |

| Removal of Cyclohexyl Group | Replacement of the cyclohexyl group with -H | Loss of key hydrophobic interactions with the target. | Drastically Reduced |

| Planarization of Cyclohexyl Group | Replacement of cyclohexyl with a phenyl group | Alters the three-dimensional shape and may introduce unfavorable steric clashes. | Moderately Reduced |

| Introduction of a Bulky Group at C7 | Addition of a t-butyl group at the 7-position | May cause steric hindrance and prevent optimal binding. | Reduced |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Chemistry and Molecular Modeling Applications in Chroman 2 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as 6-Cyclohexylchroman-2-carboxylic acid, might interact with a protein target at the atomic level.

While direct molecular docking studies on this compound are not extensively reported in publicly available literature, research on analogous compounds provides a framework for understanding its potential interactions. For instance, studies on similar chromone (B188151) and chroman scaffolds have successfully employed molecular docking to elucidate binding modes with various enzymes. A study on saffron-derived compounds targeting the cyclooxygenase-2 (COX-2) protein, a key enzyme in inflammation, utilized molecular docking to predict binding affinities. nih.gov Picrocrocin, a saffron derivative, exhibited a strong binding affinity of -8.1 kcal/mol with the COX-2 protein. nih.gov

In a study on phenanthrene (B1679779) polyphenols from Chinese yam, molecular docking was used to investigate their interaction with COX-2. nih.gov The results highlighted the importance of hydrogen bonding between the hydroxyl group of the ligand and the Tyr385 residue in the COX-2 active site for strong binding. nih.gov Similarly, molecular docking of curcumin (B1669340) analogues has been used to assess their binding affinities to the SARS-CoV-2 main protease, revealing key interactions with catalytic residues. nih.gov

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The cyclohexyl group at the 6-position would be expected to occupy a hydrophobic pocket within the active site of a target protein, while the carboxylic acid at the 2-position would likely form key hydrogen bond interactions with polar amino acid residues, such as arginine, lysine, or tyrosine, which often act as crucial anchor points for ligand binding. The chroman scaffold itself provides a rigid framework that orients these functional groups for optimal interaction.

Table 1: Hypothetical Key Interactions of this compound in a Protein Active Site (Based on Analogous Structures)

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Tyrosine |

| Cyclohexyl Group | Hydrophobic Interactions, Van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

| Chroman Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic and geometric properties of molecules. These calculations can provide insights into molecular structure, stability, and reactivity.

A study on chromone-3-carboxylic acid utilized DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set to determine its optimized geometry and vibrational frequencies. nih.gov The calculations revealed that the bond length between the pyrone ring and the carboxylic acid group (Cpyrone–Ccarboxylic acid) was calculated to be 1.5075 Å, which closely matched the experimental value of 1.497 Å. nih.gov Such calculations can also determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.gov

For this compound, similar quantum chemical calculations could be performed to understand its intrinsic properties. The calculations would likely show that the cyclohexyl group influences the lipophilicity of the molecule without significantly altering the electronic properties of the chroman ring and the carboxylic acid group. The calculated electrostatic potential map would highlight the electron-rich regions, such as the carbonyl oxygen and the ether oxygen of the chroman ring, and the electron-deficient region around the carboxylic acid proton, indicating potential sites for intermolecular interactions.

Table 2: Calculated Geometric Parameters for a Chromone-3-Carboxylic Acid Analog

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value |

| Cpyrone–Ccarboxylic acid Bond Length | 1.5075 Å | 1.497 Å |

| C=O Bond Length (Carboxylic Acid) | 1.20 Å | - |

| O-H Bond Length (Carboxylic Acid) | 1.33 Å | - |

| Data adapted from a study on Chromone-3-Carboxylic Acid. nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a ligand and its target protein over time. This method is crucial for assessing the stability of a ligand-protein complex and understanding the energetic and kinetic aspects of binding.

In another study, MD simulations of viscotoxin structures were used to analyze their dynamic stability, identifying flexible amino acid residues that are important for their biological activity. chalcogen.ro Furthermore, MD simulations have been employed to study the conformational equilibrium of carboxylic acids, showing that while the syn conformation is generally preferred, the anti conformation can also be present in solution. nih.gov

Virtual Screening and De Novo Design Principles

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds.

The chromone-2-carboxylic acid scaffold is a valuable starting point for the development of compound libraries for virtual screening. nih.govresearchgate.net Libraries of derivatives can be generated in silico by systematically modifying the substituents on the chroman ring. For example, a virtual library based on the this compound scaffold could be created by introducing a variety of substituents at different positions to explore the structure-activity relationship. This library could then be screened against a panel of biological targets to identify potential hits.

De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. nih.gov This can be achieved by assembling molecular fragments or by using artificial intelligence algorithms to grow molecules within the active site of a target protein. A de novo design study based on a phenol (B47542) and chromone scaffold successfully generated novel inhibitors of the Spike glycoprotein (B1211001) of SARS-CoV-2. nih.gov The study used artificial intelligence to generate thousands of initial structures, which were then filtered based on their predicted interactions and similarity to the active site. nih.gov This approach could be applied to design novel inhibitors based on the this compound core, potentially leading to the discovery of compounds with improved potency and selectivity.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purity and Identity Confirmation in Research Materials

The confirmation of purity and identity for 6-Cyclohexylchroman-2-carboxylic acid, a chiral compound, necessitates the use of chromatographic techniques that can distinguish between the desired compound and any potential impurities, including its enantiomer.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Due to the presence of a chromophore in the chroman ring system, UV detection is a suitable and straightforward approach. The analysis is typically performed using reversed-phase columns, such as a C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape. For Mass-Spectrometric (MS) compatible applications, formic acid is preferred over non-volatile acids like phosphoric acid. nih.gov

Given the chiral nature of this compound, chiral HPLC is essential for separating its enantiomers and determining the enantiomeric excess (ee) of a sample. This is particularly important in research contexts where the biological activity may be stereospecific. The separation of enantiomers can be achieved using chiral stationary phases (CSPs). For chroman-2-carboxylic acid derivatives, various chiral columns are commercially available. The choice of the specific chiral column and mobile phase composition would require method development to achieve optimal separation of the (S) and (R)-enantiomers of this compound.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of chemical reactions during the synthesis of this compound. mdpi.com While standard TLC on silica (B1680970) gel plates can indicate the presence of gross impurities, chiral TLC methods can be employed for enantiomeric separation. This can be achieved by using chiral stationary phases or by derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated on a non-chiral plate. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for purity analysis, although it typically requires derivatization of the carboxylic acid group to increase its volatility. Esterification to a more volatile form, such as a methyl or ethyl ester, is a common approach. The subsequent analysis by GC-MS can provide information on both the purity and the mass spectrum of the derivatized compound, aiding in its identity confirmation. Chiral GC columns can be used for the separation of the derivatized enantiomers. rsc.org

Table 1: Chromatographic Methods for Purity and Identity Confirmation

| Technique | Stationary Phase | Common Mobile Phase/Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with Formic Acid | UV | Chemical Purity |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Heptane/Isopropanol or other suitable mixtures | UV | Enantiomeric Purity |

| Thin-Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexane or similar solvent systems | UV, Staining Reagents | Reaction Monitoring, Preliminary Purity |

| Chiral TLC | Chiral Plate or Derivatization + Silica Gel | Varies based on method | UV, Staining Reagents | Enantiomeric Separation |

| Gas Chromatography (GC) | Chiral or Achiral Capillary Column | Helium or Hydrogen | Mass Spectrometry (MS), Flame Ionization (FID) | Purity and Identity (post-derivatization) |

Quantitative Analysis Methods in Biological Research Samples (Non-Human, Non-Clinical)

For the quantification of this compound in non-human, non-clinical biological research samples such as plasma, tissue homogenates, or cell culture media, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

The development of a robust LC-MS/MS method for this compound would involve several key steps. First, an efficient extraction of the analyte from the biological matrix is necessary. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). Given the nature of the compound, a reversed-phase SPE cartridge could be effective for cleanup and concentration.

Chromatographic separation is typically performed using a reversed-phase HPLC or UPLC system coupled to the mass spectrometer. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is commonly used to achieve good peak shape and separation from matrix components.

The mass spectrometer is operated in tandem mode (MS/MS), which involves the selection of a precursor ion (the molecular ion of the analyte) and its fragmentation to produce specific product ions. The monitoring of these specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. For carboxylic acids, electrospray ionization (ESI) in negative ion mode is generally preferred as the carboxyl group is readily deprotonated.

To ensure accuracy and precision, an internal standard (IS) is used. An ideal IS would be a stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13). If a stable isotope-labeled standard is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.

Method validation would be performed to assess linearity, accuracy, precision, recovery, matrix effects, and stability, ensuring the reliability of the quantitative data. While specific methods for this compound are not widely published, the general principles for the quantification of carboxylic acids by LC-MS/MS are well-established and would be directly applicable.

Table 2: Key Parameters for a Hypothetical LC-MS/MS Method for Quantification

| Parameter | Description |

|---|---|

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction (SPE) |

| Chromatography | Reversed-Phase HPLC/UPLC (e.g., C18 column) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable Isotope-Labeled this compound or a suitable analog |

| Calibration | Calibration curve prepared in the same biological matrix |

Preclinical Biotransformation and Disposition Studies of Chroman 2 Carboxylic Acids Non Human Focus

In Vitro Metabolic Stability in Subcellular Fractions (e.g., Liver Microsomes)

The assessment of metabolic stability is a critical step in early drug discovery to predict the hepatic clearance of a compound. mercell.com This is often conducted using subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nuvisan.com

The in vitro metabolic stability of a compound like 6-Cyclohexylchroman-2-carboxylic acid is determined by incubating the compound with liver microsomes from various preclinical species (e.g., mouse, rat, dog, monkey) in the presence of necessary cofactors like NADPH. mercell.comnih.gov The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.com From the rate of disappearance of the compound, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com These parameters are crucial for predicting how quickly the compound would be metabolized in the liver in a living organism. nuvisan.com

Below is a representative data table illustrating the kind of results obtained from a typical in vitro metabolic stability study in liver microsomes from different species.

| Species | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Note: The data in this table is illustrative and represents the type of data generated in such studies. Specific values for this compound are not publicly available.

Identification and Characterization of Metabolites in Non-Human Biological Systems

Following the determination of metabolic stability, the next step involves identifying the chemical structures of the metabolites formed. This is essential for understanding the pathways of biotransformation. High-resolution mass spectrometry is a key analytical tool used for the characterization of metabolites formed in in vitro systems. nih.gov

For chroman-2-carboxylic acids, several metabolic pathways can be anticipated based on the metabolism of structurally related compounds. For instance, studies on other 6-n-alkylchromone-2-carboxylic acids have shown that aliphatic oxidation is a primary metabolic route. nih.gov In the case of this compound, this would likely involve hydroxylation of the cyclohexyl ring. Other potential metabolic transformations could include glucuronidation of the carboxylic acid group, a common pathway for acidic drugs. nih.gov

The table below outlines the potential metabolites of this compound that could be identified in non-human biological systems.

| Metabolite ID | Proposed Structure/Metabolic Reaction | Method of Identification |

| M1 | Hydroxylation of the cyclohexyl ring | LC-MS/MS |

| M2 | Glucuronide conjugate of the carboxylic acid | LC-MS/MS |

Note: This table presents potential metabolites based on known metabolic pathways for similar chemical structures. Definitive metabolite identification for this compound requires specific experimental data.

Exploration of Species-Specific Metabolic Pathways in Preclinical Models

Significant differences can exist in drug metabolism between various animal species. nih.gov Therefore, exploring species-specific metabolic pathways is crucial for selecting the most appropriate animal model for further preclinical development and for predicting human metabolism. nih.gov

In preclinical models, the metabolism of chroman-2-carboxylic acids can vary. For example, research on 6-n-propylchromone-2-carboxylic acid in rabbits indicated that this species exclusively metabolizes the compound via ω-1 hydroxylation of the propyl side chain. nih.gov Studies on bile acids have also highlighted major species differences in metabolic pathways such as sulfation, amidation, and hydroxylation. nih.gov For instance, sulfation is a major pathway in chimpanzees, while taurine (B1682933) amidation is predominant in dogs, hamsters, rats, and mice. nih.gov Hydroxylation patterns can also differ, with C6-β hydroxylation being prominent in rats and mice. nih.gov

Such species-specific differences in metabolism would be critical to investigate for this compound to ensure the data from preclinical models can be reliably extrapolated to predict its behavior in humans.

The following table summarizes potential species-specific metabolic pathways for chroman-2-carboxylic acids based on existing literature for other compounds.

| Preclinical Species | Predominant Metabolic Pathway(s) | Reference Compound(s) |

| Rabbit | Aliphatic (ω-1) Hydroxylation | 6-n-propylchromone-2-carboxylic acid nih.gov |

| Rat/Mouse | C6-β Hydroxylation, Taurine Amidation | Bile Acids nih.gov |

| Dog | Glucuronidation, Taurine Amidation | Bile Acids nih.gov |

| Minipig | Glycine Amidation, C6-α Hydroxylation | Bile Acids nih.gov |

Note: This table illustrates potential species-specific pathways based on data from other carboxylic acids and related structures. The specific pathways for this compound would need to be experimentally determined.

Future Research Perspectives and Applications As Chemical Probes

Utility of 6-Cyclohexylchroman-2-carboxylic Acid as a Mechanistic Research Tool

Research has demonstrated that this compound (CHCCA) functions as an antagonist in the prostaglandin-dependent pathway of human platelet activation. researchgate.net This inhibitory action on platelet aggregation and secretion provides a powerful mechanistic tool for dissecting the intricate signaling cascades involved in thrombosis and hemostasis.

Specifically, CHCCA has been shown to inhibit the second waves of aggregation and secretion induced by adenosine (B11128) diphosphate (B83284) (ADP) and epinephrine, as well as the aggregation and secretion induced by arachidonic acid. researchgate.net The half-maximal inhibitory concentration (IC50) values for these effects range from 3.7 to 12.1 microMolar. researchgate.net Notably, the compound does not antagonize the proaggregatory effects of the thromboxane (B8750289) A2 receptor agonist U46619, suggesting a specific mode of action within the prostaglandin (B15479496) pathway, likely upstream of the thromboxane A2 receptor. researchgate.net This specificity allows researchers to probe the roles of specific enzymes and signaling molecules in platelet activation.

The derivatization of the chroman-2-carboxylic acid scaffold has been a key strategy in developing tools for mechanistic studies. For instance, the synthesis of various substituted chroman-2-carboxylic acid N-(substituted)phenylamides has been explored to probe their inhibitory effects on nuclear factor-kappaB (NF-κB) activation. researchgate.net This highlights the adaptability of the chroman core for creating a library of compounds to investigate different biological pathways.

Design and Synthesis of Chemical Probes for Specific Biological Targets

The structure of this compound serves as a promising starting point for the design and synthesis of more sophisticated chemical probes. By incorporating reporter groups such as fluorophores, biotin, or photo-affinity labels, derivatives of CHCCA can be engineered to identify and characterize its direct biological targets.

The synthesis of such probes often involves the modification of the carboxylic acid moiety or the chroman ring system. The carboxylic acid can be coupled to various reporter molecules using standard peptide coupling chemistries. collectionscanada.gc.ca Furthermore, synthetic routes that allow for the introduction of functional groups at various positions on the chroman ring are crucial for developing a diverse range of probes. chemrxiv.orgresearchgate.net For example, methods for the synthesis of sulfone-functionalized chroman-4-ones and chromans have been developed, showcasing the potential for introducing unique functionalities. researchgate.net

The development of chemical probes based on natural product scaffolds is a growing area of research. acs.org The chroman-2-carboxylic acid backbone, being a key feature of the antioxidant Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), provides a "privileged" scaffold that is often recognized by biological systems. semanticscholar.org This inherent bioactivity can be harnessed to design probes with high affinity and specificity for their targets.

Challenges and Opportunities for Advancing Chroman-2-carboxylic Acid Research

Despite the potential, several challenges remain in the advancement of research on chroman-2-carboxylic acids like CHCCA. The synthesis of specifically substituted chroman derivatives can be complex, often requiring multi-step procedures and the use of specialized catalysts. nih.govresearchgate.net Achieving enantiomerically pure compounds is another significant hurdle, as the stereochemistry at the 2-position of the chroman ring can be critical for biological activity. researchgate.net

Furthermore, identifying the specific molecular targets of these compounds remains a significant challenge. While a compound may exhibit a clear phenotypic effect, pinpointing the exact protein or enzyme it interacts with requires sophisticated biochemical and proteomic approaches, often facilitated by well-designed chemical probes.

However, these challenges also present significant opportunities. The development of novel synthetic methodologies to access a wider diversity of chroman-2-carboxylic acid derivatives is a key area for future research. chemrxiv.orgresearchgate.net Advances in high-throughput screening and chemical proteomics can accelerate the identification of biological targets and the elucidation of the mechanisms of action for compounds like this compound. The exploration of this and related compounds could lead to the discovery of new therapeutic agents and a deeper understanding of fundamental biological processes. vdoc.pub

Q & A

Q. What synthetic methodologies are recommended for preparing 6-cyclohexylchroman-2-carboxylic acid?

The synthesis typically involves cyclohexylation of a chroman-2-carboxylic acid precursor. A common approach includes:

- Step 1 : Cyclohexylation via Friedel-Crafts alkylation using cyclohexyl halides or cyclohexanol in the presence of Lewis acids (e.g., AlCl₃) to introduce the cyclohexyl group at the 6-position of the chroman backbone.

- Step 2 : Acid-catalyzed cyclization to form the chroman ring structure.

- Step 3 : Purification via recrystallization or column chromatography. Structural validation is performed using NMR (¹H/¹³C) and mass spectrometry (EI-MS or ESI-MS) .

- Safety : Use fume hoods and personal protective equipment (PPE) due to corrosive reagents (see SDS guidelines in ).

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms cyclohexyl substitution patterns (e.g., as demonstrated for fluorinated analogs in ).

- Spectroscopy : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.5–3.0 ppm for chroman ring protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Containment : Use absorbent materials (e.g., vermiculite) for liquid spills and dispose of waste at authorized facilities .

- Exposure Mitigation : Immediate rinsing with water for skin/eye contact; consult SDS for first-aid measures (e.g., ).

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for enhanced bioactivity?

- Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase for anti-inflammatory applications) using software like AutoDock Vina. Parameters include binding affinity (ΔG) and ligand efficiency .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 6-position) with bioactivity using multivariate regression .

- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical weighting to account for variability in experimental conditions (e.g., cell lines, assay protocols) .

- Replication studies : Standardize protocols (e.g., fixed concentrations, controlled pH) to isolate confounding variables .

- Mechanistic studies : Use knockout models or enzyme inhibition assays to confirm target specificity .

Q. How can stereochemical outcomes be controlled during synthesis to improve pharmacological efficacy?

- Chiral auxiliaries : Employ enantiopure catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation steps .

- Crystallization-induced asymmetric transformation (CIAT) : Promote diastereomer separation via controlled solvent evaporation .

- Analytical validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (>99% ee) .

Methodological Guidelines

Q. How should researchers design experiments to assess antioxidant potential?

Q. What statistical methods are recommended for analyzing dose-response relationships?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for pairwise comparisons) .

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values to address small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.